molecular formula C8H7N3 B114645 2-Methylpyrido[2,3-b]pyrazine CAS No. 155629-97-3

2-Methylpyrido[2,3-b]pyrazine

Cat. No.: B114645
CAS No.: 155629-97-3
M. Wt: 145.16 g/mol
InChI Key: OPYWACMELIMCPE-UHFFFAOYSA-N
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Description

2-Methylpyrido[2,3-b]pyrazine is a heterocyclic compound with the molecular formula C8H7N3 It is a derivative of pyrido[2,3-b]pyrazine, where a methyl group is attached to the second carbon atom of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpyrido[2,3-b]pyrazine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminopyridine with 1,2-diketones can lead to the formation of pyrido[2,3-b]pyrazine derivatives . The reaction typically requires a catalyst and is carried out under reflux conditions in a suitable solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Methylpyrido[2,3-b]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine and pyrazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can lead to various substituted pyrido[2,3-b]pyrazine derivatives.

Scientific Research Applications

2-Methylpyrido[2,3-b]pyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylpyrido[2,3-b]pyrazine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to interfere with bacterial cell wall synthesis or DNA replication. The compound’s anticancer properties could be related to its ability to induce apoptosis or inhibit cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-b]pyrazine: The parent compound without the methyl group.

    3-Methylpyrido[2,3-b]pyrazine: A similar compound with the methyl group attached to the third carbon atom of the pyridine ring.

Uniqueness

2-Methylpyrido[2,3-b]pyrazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the second position can affect the compound’s electronic properties and its interaction with biological targets.

Properties

IUPAC Name

2-methylpyrido[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c1-6-5-10-8-7(11-6)3-2-4-9-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPYWACMELIMCPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=N1)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80566174
Record name 2-Methylpyrido[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155629-97-3
Record name 2-Methylpyrido[2,3-b]pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155629-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylpyrido[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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